2-methoxy-N-(3-methylphenyl)acetamide
Description
2-Methoxy-N-(3-methylphenyl)acetamide is an acetamide derivative characterized by a methoxy (-OCH₃) group at the 2-position of the acetamide moiety and a 3-methylphenyl substituent on the nitrogen atom. Acetamides with aryl substituents are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their hydrogen-bonding capabilities and conformational flexibility . The methoxy group, being electron-donating, likely influences the compound’s electronic distribution and intermolecular interactions, distinguishing it from analogs with electron-withdrawing substituents .
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-methoxy-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C10H13NO2/c1-8-4-3-5-9(6-8)11-10(12)7-13-2/h3-6H,7H2,1-2H3,(H,11,12) |
InChI Key |
KHVUHFOOPAOLHJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)COC |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Effects of Substituents
The substituents on the phenyl ring and acetamide backbone significantly impact molecular geometry, crystal packing, and reactivity:
N-(3-Nitrophenyl)acetamide ():
- The nitro group induces stronger electron withdrawal, reducing electron density on the phenyl ring. This alters hydrogen-bonding motifs and may increase reactivity in electrophilic substitutions compared to methoxy-substituted analogs.
Physicochemical and Spectroscopic Properties
The table below summarizes key properties of 2-methoxy-N-(3-methylphenyl)acetamide and related compounds:
Key Observations:
Methoxy vs. This electronic effect also influences hydrogen-bonding capacity, as seen in the syn conformation of N–H bonds in methyl-substituted compounds .
Steric and Electronic Effects on Crystallography : Meta-substituents like methyl or nitro groups dictate crystal symmetry and unit cell parameters. Electron-withdrawing groups (e.g., nitro) reduce symmetry, while electron-donating groups (e.g., methyl, methoxy) may favor less dense packing .
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